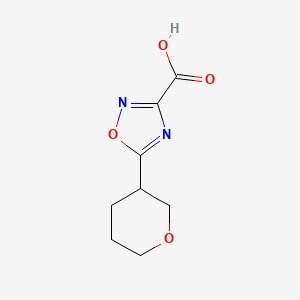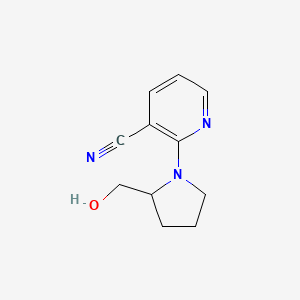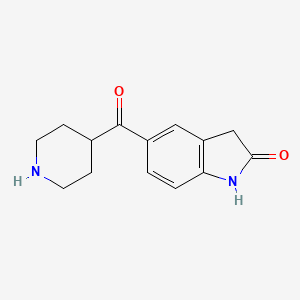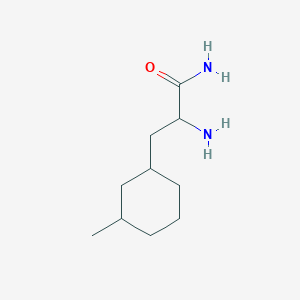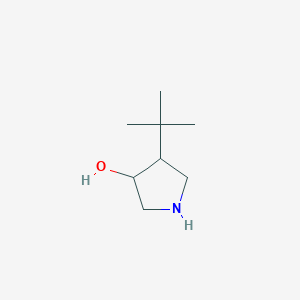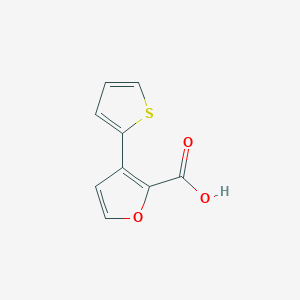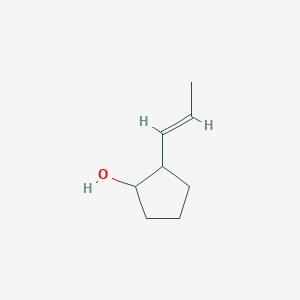
2-(Prop-1-en-1-yl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Prop-1-en-1-yl)cyclopentan-1-ol is an organic compound with the molecular formula C8H14O It is a cyclopentanol derivative where a prop-1-en-1-yl group is attached to the second carbon of the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-en-1-yl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with prop-1-en-1-ylmagnesium bromide (a Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:
Preparation of Grignard Reagent: Prop-1-en-1-yl bromide is reacted with magnesium in anhydrous ether to form prop-1-en-1-ylmagnesium bromide.
Grignard Reaction: The prepared Grignard reagent is then added to cyclopentanone in an anhydrous ether solution, resulting in the formation of this compound after hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Prop-1-en-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in pyridine at room temperature.
Major Products Formed
Oxidation: 2-(Prop-1-en-1-yl)cyclopentanone.
Reduction: 2-(Prop-1-en-1-yl)cyclopentane.
Substitution: 2-(Prop-1-en-1-yl)cyclopentyl chloride.
Wissenschaftliche Forschungsanwendungen
2-(Prop-1-en-1-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Prop-1-en-1-yl)cyclopentan-1-ol depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The prop-1-en-1-yl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Prop-1-yn-1-yl)cyclopentan-1-ol: Similar structure but with a triple bond in the propyl group.
2-(Prop-2-en-1-yl)cyclopentan-1-ol: Similar structure but with a different position of the double bond.
1,2-Dimethyl-3-(prop-1-en-2-yl)cyclopentan-1-ol: Contains additional methyl groups and a different position of the propyl group.
Uniqueness
2-(Prop-1-en-1-yl)cyclopentan-1-ol is unique due to the specific position of the prop-1-en-1-yl group, which influences its chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and research.
Eigenschaften
Molekularformel |
C8H14O |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
2-[(E)-prop-1-enyl]cyclopentan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-4-7-5-3-6-8(7)9/h2,4,7-9H,3,5-6H2,1H3/b4-2+ |
InChI-Schlüssel |
JQSOYWKTXACQRM-DUXPYHPUSA-N |
Isomerische SMILES |
C/C=C/C1CCCC1O |
Kanonische SMILES |
CC=CC1CCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320228.png)
![5-Benzyl 6-methyl (3S,6S)-1,1-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B13320229.png)
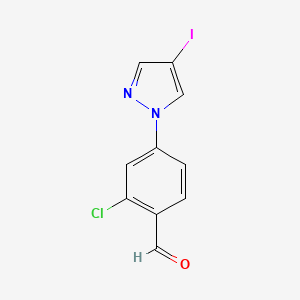
![4-[Amino(cyclopropyl)methyl]-2-chlorophenol](/img/structure/B13320234.png)

![6'-Methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene]](/img/structure/B13320248.png)
![4-[(azetidin-3-yloxy)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B13320252.png)
